![molecular formula C17H17ClN4O2S B2768459 (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone CAS No. 946205-41-0](/img/structure/B2768459.png)
(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone
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Overview
Description
(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone is a useful research compound. Its molecular formula is C17H17ClN4O2S and its molecular weight is 376.86. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives have been found to possess significant antimicrobial properties. For instance, sulfathiazole is a well-known antimicrobial drug . The structural presence of the thiazole ring contributes to the compound’s ability to inhibit the growth of various bacteria and other microorganisms, making it a valuable asset in the development of new antibiotics.
Antiretroviral Activity
Compounds containing thiazole rings, such as Ritonavir, have been used in the treatment of HIV/AIDS . The thiazole component is crucial for the antiretroviral activity, providing a backbone for the drug’s mechanism of action against the HIV virus.
Antifungal Activity
Thiazole derivatives also exhibit antifungal properties. They have been used to create compounds that can combat fungal infections, which are particularly important in agricultural applications to protect crops from fungal pathogens .
Anticancer Activity
Thiazole compounds have been synthesized and evaluated for their potential as anticancer agents. Some derivatives have shown cytotoxic activity against human tumor cell lines, indicating their promise in cancer research and therapy .
Anti-Inflammatory Activity
The anti-inflammatory properties of thiazole derivatives make them candidates for the treatment of inflammatory diseases. They have been compared to selective COX-2 inhibitors, such as celecoxib, for their potential to reduce inflammation without the side effects associated with nonsteroidal anti-inflammatory drugs (NSAIDs) .
Neuroprotective Activity
Thiazole derivatives have been studied for their neuroprotective effects. This application is particularly relevant in the context of neurodegenerative diseases, where the compounds could potentially play a role in protecting neurons from damage or degeneration .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s worth noting that thiazole derivatives have been found to interact with various biological targets to exert their effects . For instance, some thiazole derivatives have been found to inhibit COX-1 and COX-2 enzymes, which play a crucial role in inflammation .
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it can be inferred that this compound may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of this compound.
Result of Action
Thiazole derivatives have been associated with various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
properties
IUPAC Name |
[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2S/c1-10-9-13(24-20-10)16(23)21-5-7-22(8-6-21)17-19-15-11(2)12(18)3-4-14(15)25-17/h3-4,9H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLNURYDEFDNHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC(=C4C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone |
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